

Spectroscopic Fingerprints of Isoxazole Regioisomers: A Comparative Guide

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Compound of Interest

Compound Name: Isoxazol-4-ylmethanamine hydrochloride

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The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of bioactive compounds. The constitutional isomerism of substituents on the isoxazole ring gives rise to distinct regioisomers, each with unique physicochemical and pharmacological properties. A precise and unambiguous structural characterization is therefore paramount in the synthesis and development of isoxazole-based drugs. This guide provides an objective comparison of the spectroscopic characteristics of 3,4-, 3,5-, and 4,5-disubstituted isoxazole regioisomers, supported by experimental data and detailed protocols.

Introduction to Isoxazole Regioisomers

Ioxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on the remaining three carbon atoms dictates the specific regioisomer. The most common disubstituted isomers are:

- 3,4-Disubstituted Isoxazoles
- 3,5-Disubstituted Isoxazoles
- 4,5-Disubstituted Isoxazoles

The electronic environment of each atom in the isoxazole ring is significantly altered by the substituent positions, leading to distinguishable spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for distinguishing between isoxazole regioisomers. The data is compiled from representative examples in the literature.[\[1\]](#)[\[2\]](#)

Table 1: Comparative ^1H NMR Spectroscopic Data (Illustrative)

Regioisomer	Proton on Ring	Typical Chemical Shift (δ) ppm	Key Distinguishing Features
3,4-Disubstituted	H-5	~8.5 - 9.0	Generally the most downfield proton signal among the disubstituted isomers. [1]
3,5-Disubstituted	H-4	~6.0 - 6.5	The most upfield proton signal, highly shielded compared to H-3 or H-5.
4,5-Disubstituted	H-3	~8.2 - 8.8	Signal is typically found at a chemical shift between that of H-5 in 3,4-isomers and H-4 in 3,5-isomers. [1]

Table 2: Comparative ^{13}C NMR Spectroscopic Data (Illustrative)

Regiosomer	Carbon Atom	Typical Chemical Shift (δ) ppm	Key Distinguishing Features
3,4-Disubstituted	C-3	~155 - 160	The chemical shifts of the ring carbons provide a clear fingerprint for each isomeric form. [1]
C-4		~110 - 115	
C-5		~165 - 170	
3,5-Disubstituted	C-3	~160 - 165	
C-4		~100 - 105	C-4 is characteristically shielded (upfield shift).
C-5		~170 - 175	
4,5-Disubstituted	C-3	~150 - 155	
C-4		~115 - 120	
C-5		~175 - 180	C-5 is characteristically deshielded (downfield shift).

Table 3: Comparative IR and Mass Spectrometry Data

Spectroscopic Method	Regioisomer	Characteristic Features
IR Spectroscopy	All Isomers	<p>C=N stretching: ~1550-1650 cm^{-1}</p> <p>C=C stretching: ~1400-1500 cm^{-1}</p> <p>N-O stretching: ~1100-1200 cm^{-1}^[3]</p> <p>The precise frequencies and intensities can vary subtly with substitution patterns, but are less diagnostic for simple regioisomer differentiation compared to NMR.</p>
Mass Spectrometry	All Isomers	<p>Tandem mass spectrometry (MS/MS) can be used to differentiate isomers by analyzing the fragmentation patterns of molecular ions.^[4]</p> <p>The fragmentation is influenced by the position of the substituents, leading to characteristic daughter ions that allow for unambiguous identification.^{[4][5]}</p> <p>For instance, cleavage of the N-O bond is a common fragmentation pathway, and the subsequent fragmentation depends on the substitution pattern.^[6]</p>

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the isoxazole regioisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Record ^1H NMR spectra on a 400 MHz or 500 MHz spectrometer.
 - Acquire ^{13}C NMR spectra on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.
 - Standard acquisition parameters for ^1H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
- Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
 - Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands (in cm^{-1}) corresponding to the functional groups present in the molecule.

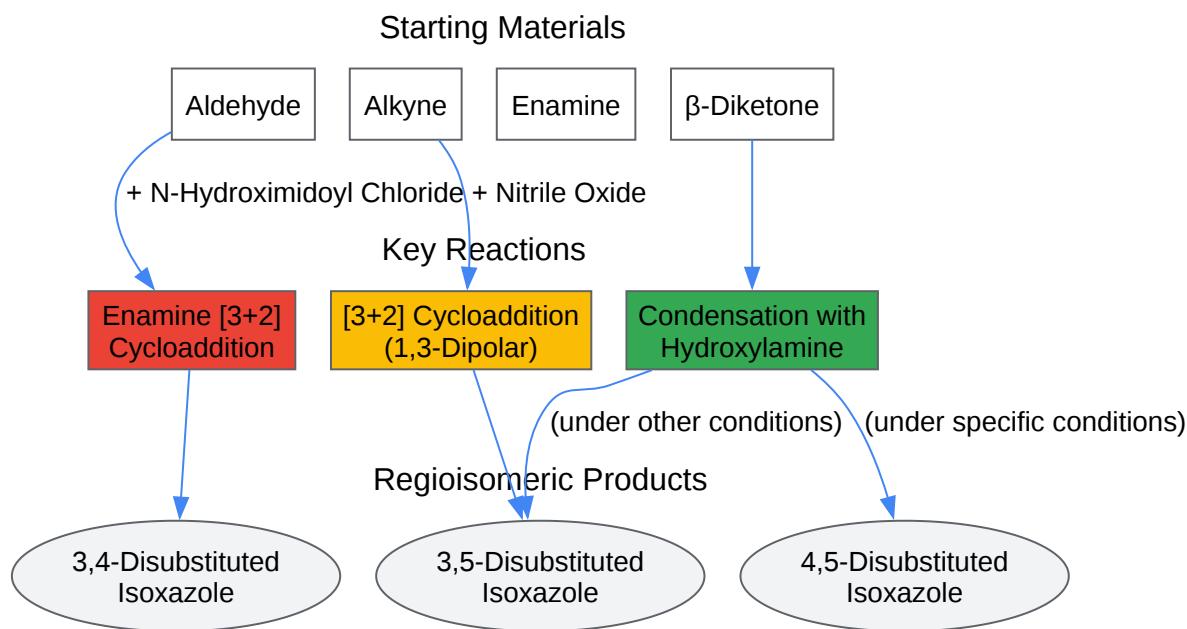
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
 - Obtain a full scan mass spectrum to determine the molecular weight of the compound from the molecular ion peak ($[M]^+$ or $[M+H]^+$).
 - For isomeric differentiation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.^[6]
- Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular formula and elucidate the structure.

Visualizing Synthetic and Analytical Workflows

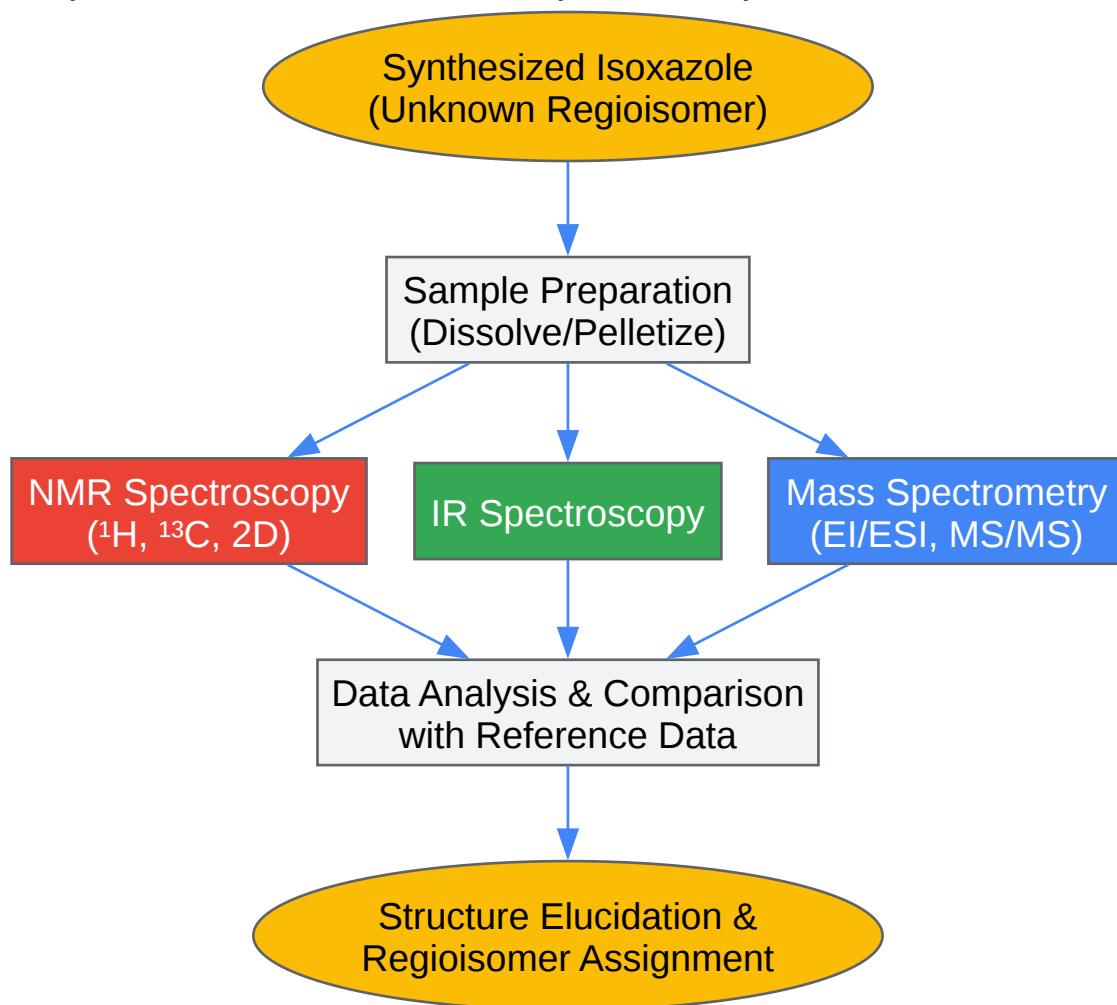
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows in the study of isoxazole regioisomers.

Regioselective Synthesis of Isoxazoles

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Caption: Regioselective synthesis pathways to different isoxazole isomers.

Experimental Workflow for Spectroscopic Characterization

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Caption: Workflow for the spectroscopic analysis of an isoxazole sample.

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